Normirtazapine, specifically the (R)-enantiomer, is a derivative of mirtazapine, which is classified as a tetracyclic antidepressant. Mirtazapine is primarily utilized in the treatment of major depressive disorder and has gained attention for its sedative properties and ability to stimulate appetite. Normirtazapine is known as N-desmethylmirtazapine and is an active metabolite of mirtazapine, contributing to its pharmacological effects. The chemical formula for normirtazapine is with a molecular weight of approximately 251.33 g/mol .
The synthesis of normirtazapine typically involves the demethylation of mirtazapine. This process can be achieved through various chemical reactions, including enzymatic methods using cytochrome P450 enzymes or through chemical reduction techniques that remove the methyl group from the nitrogen atom in the piperazine ring.
The synthesis pathway often starts with mirtazapine, which can be subjected to conditions that favor the removal of the methyl group, resulting in normirtazapine. Specific conditions such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity during this transformation .
Normirtazapine's molecular structure features a tetracyclic framework similar to that of mirtazapine but lacks one methyl group on the nitrogen atom. The structural representation can be described by its IUPAC name: R-(-)-Normirtazapine. The InChI Key for normirtazapine is RONZAEMNMFQXRA-UHFFFAOYSA-N, which allows for easy identification within chemical databases .
The 3D structure of normirtazapine reveals its chiral nature, with specific stereochemistry that contributes to its biological activity. The compound exhibits a complex arrangement of rings that facilitates interactions with various receptors in the body.
Normirtazapine undergoes several chemical reactions that are essential for its metabolic pathways. One significant reaction involves its conversion back to mirtazapine under certain conditions or through specific enzymatic actions. Additionally, normirtazapine may participate in various conjugation reactions leading to glucuronide formation, which aids in its excretion from the body.
The metabolic pathway primarily involves oxidation reactions facilitated by cytochrome P450 enzymes, particularly CYP1A2 and CYP2D6, which further process normirtazapine into other metabolites .
The mechanism of action for normirtazapine is closely linked to that of mirtazapine. Both compounds act primarily as antagonists at adrenergic and serotonergic receptors. Normirtazapine enhances noradrenergic neurotransmission while also modulating serotonin receptors (5-HT2 and 5-HT3), contributing to its antidepressant effects.
By blocking specific serotonin receptors, normirtazapine reduces anxiety and improves mood without significant sedation compared to other antidepressants . The pharmacological profile indicates that both enantiomers (R and S) may have distinct effects on receptor binding affinities.
These properties are crucial for understanding how normirtazapine behaves in various environments, including its stability under different conditions.
Normirtazapine serves primarily as a research tool to study the pharmacological effects of mirtazapine's metabolites. Its role in enhancing understanding of antidepressant mechanisms makes it valuable in psychopharmacology studies. Additionally, it may be investigated for potential therapeutic applications beyond depression, including anxiety disorders or sleep disturbances due to its sedative properties.
Research into normirtazapine also contributes to developing more effective antidepressant therapies by exploring how modifications of existing compounds can lead to improved efficacy or reduced side effects .
Mirtazapine undergoes extensive hepatic metabolism primarily via cytochrome P450 (CYP450) enzymes, with N-demethylation representing a major biotransformation pathway. This process converts mirtazapine into its principal active metabolite, desmethylmirtazapine (commonly termed Normirtazapine). The reaction involves oxidative cleavage of the methyl group attached to the piperazine nitrogen, resulting in the formation of (R)-Normirtazapine and (S)-Normirtazapine enantiomers. In vitro studies using human liver microsomes confirm that this N-demethylation accounts for approximately 50% of mirtazapine's primary metabolic clearance [1] [4].
The reaction kinetics follow Michaelis-Menten principles, with an apparent Km value of 98 µM for racemic mirtazapine depletion in human liver microsomes [1]. (R)-Normirtazapine exhibits 3–4 times lower pharmacological activity compared to the parent mirtazapine molecule but contributes significantly to clinical effects due to its plasma accumulation [6] [8]. Secondary metabolic pathways include aromatic hydroxylation (catalyzed predominantly by CYP1A2) and N-oxidation, followed by glucuronide conjugation [4] [9].
Table 1: Major Metabolic Pathways of Mirtazapine
Metabolic Reaction | Primary Enzyme(s) | Major Metabolite(s) | Relative Activity |
---|---|---|---|
N-Demethylation | CYP2D6, CYP3A4, CYP3A5 | (R)-/(S)-Normirtazapine | High (50% of clearance) |
8-Hydroxylation | CYP1A2, CYP2D6 | 8-Hydroxymirtazapine | Moderate |
N-Oxidation | Flavin-containing monooxygenases | Mirtazapine-N-oxide | Low |
Glucuronidation | UGT1A3/UGT2B10 | Glucuronide conjugates | Variable |
The metabolism of mirtazapine exhibits profound stereoselectivity, with Cytochrome P450 2D6 and Cytochrome P450 3A4/3A5 isoenzymes demonstrating distinct enantiomeric preferences. Cytochrome P450 2D6 preferentially catalyzes the 8-hydroxylation of (S)-mirtazapine, while (R)-mirtazapine undergoes predominant N-demethylation via Cytochrome P450 3A4 and Cytochrome P450 3A5 [1] [10]. This divergence arises from stereospecific binding affinities at the enzymes' active sites, as confirmed by recombinant CYP450 systems [1].
Genetic polymorphisms in Cytochrome P450 2D6 critically influence this stereoselectivity. Poor metabolizers (PMs) of Cytochrome P450 2D6 exhibit 79% higher systemic exposure to (S)-mirtazapine compared to extensive metabolizers (EMs), whereas (R)-mirtazapine exposure remains unaffected by Cytochrome P450 2D6 status [4] [5]. Conversely, Cytochrome P450 3A5 expressors demonstrate enhanced clearance of (R)-mirtazapine, leading to 30% lower plasma concentrations of (R)-Normirtazapine compared to non-expressors [1]. In vitro inhibition assays corroborate these findings: quinidine (Cytochrome P450 2D6 inhibitor) reduces mirtazapine 8-hydroxylation by 65%, while ketoconazole (Cytochrome P450 3A inhibitor) decreases N-demethylation by 40% [1].
Table 2: Enantioselective Metabolism of Mirtazapine by CYP Isoenzymes
Enzyme | Primary Substrate Enantiomer | Reaction Catalyzed | Effect of Genetic Deficiency |
---|---|---|---|
Cytochrome P450 2D6 | (S)-Mirtazapine | 8-Hydroxylation | ↑ 79% AUC of (S)-enantiomer |
Cytochrome P450 3A4/5 | (R)-Mirtazapine | N-Demethylation | ↓ 30% (R)-Normirtazapine clearance |
Cytochrome P450 1A2 | Racemic mirtazapine | 8-Hydroxylation | Minimal change |
The formation kinetics of (R)-Normirtazapine display significant interindividual variability due to nonlinear enantiomeric metabolism and genetic/environmental factors affecting CYP450 activity. At steady state, plasma concentrations of (R)-mirtazapine exceed those of (S)-mirtazapine by 2–3 fold, resulting in disproportionately higher (R)-Normirtazapine levels [4] [10]. This asymmetry arises because:
Population pharmacokinetic analyses reveal that Cytochrome P450 2D6 ultrarapid metabolizers (UMs) exhibit 2.5-fold higher total clearance of racemic mirtazapine compared to poor metabolizers (PMs), primarily due to enhanced (S)-enantiomer metabolism [5]. However, (R)-Normirtazapine exposure varies more closely with Cytochrome P450 3A5 expression status. Coadministered drugs further modulate this variability; risperidone (Cytochrome P450 3A4/2D6 substrate) increases mirtazapine area under the curve by 36%, while carbamazepine (Cytochrome P450 3A4 inducer) reduces it by 60% [1] [4].
Table 3: Pharmacokinetic Parameters of Mirtazapine Enantiomers and Metabolites
Parameter | (R)-Mirtazapine | (S)-Mirtazapine | (R)-Normirtazapine | Influencing Factors |
---|---|---|---|---|
AUC (ng·h/mL) | 450 ± 210 | 180 ± 85 | 320 ± 150 | CYP3A5 expression |
Half-life (h) | 30.5 ± 8.2 | 10.2 ± 3.1 | 25.9 ± 7.3 | Renal function |
Cmax (ng/mL) | 129 (PMs)–76 (UMs) | 159 (PMs)–48 (UMs) | Not reported | CYP2D6 phenotype |
Metabolic Ratio | 0.9 | 0.3 | — | Drug interactions |
Note: AUC = Area under the curve; Cmax = Maximum concentration; PMs = Poor metabolizers; UMs = Ultrarapid metabolizers.
This metabolic variability has therapeutic implications. Patients with combined Cytochrome P450 2D6 poor metabolizer and Cytochrome P450 3A5 non-expressor genotypes exhibit 45% higher trough mirtazapine concentration/dose ratios, potentially necessitating dose adjustments [1] [2]. Enantioselective therapeutic drug monitoring is therefore proposed for optimizing mirtazapine therapy, particularly in non-responders or those with polypharmacy [10].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7